![molecular formula C19H10Cl4N6O2 B12533006 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. This compound is characterized by its multiple chlorine atoms and triazine rings, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves several steps:
Initial Reaction: The process begins with the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. This step forms an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or phosphorus oxychloride to introduce additional chlorine atoms.
Final Coupling: The chlorinated intermediate is coupled with 4-hydroxybenzyl alcohol again under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and controlled environments to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted triazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as hydroxyl or amino groups.
Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to a decrease in the enzyme’s catalytic efficiency. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but lacks the additional phenoxy and benzyl groups.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: Contains an isopropylamino group instead of the phenoxy and benzyl groups.
2,4-Dichloro-6-fluoroquinoline: A quinoline derivative with similar chlorine substitution but different core structure.
Uniqueness
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is unique due to its complex structure, which includes multiple triazine rings and phenoxy groups. This complexity allows it to participate in a broader range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C19H10Cl4N6O2 |
|---|---|
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
2,4-dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C19H10Cl4N6O2/c20-14-24-15(21)27-18(26-14)30-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)31-19-28-16(22)25-17(23)29-19/h1-8H,9H2 |
InChI-Schlüssel |
CHFHDXLPQOAWMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl)OC4=NC(=NC(=N4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


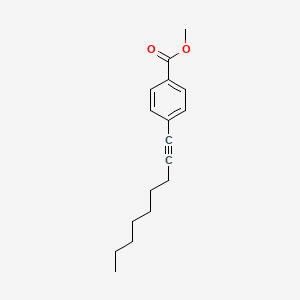
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)
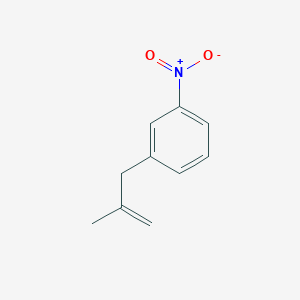
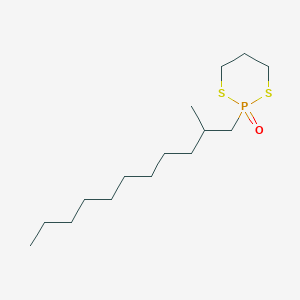
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
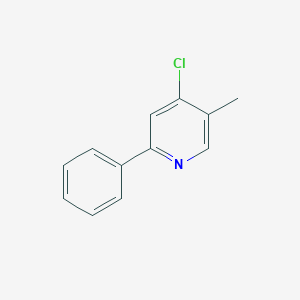
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
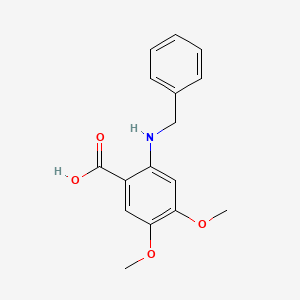
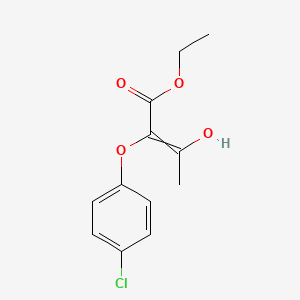

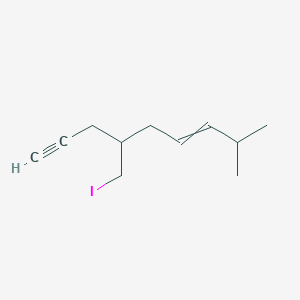
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)


